molecular formula C21H27NO6 B11003507 N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-leucine

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-leucine

Cat. No.: B11003507
M. Wt: 389.4 g/mol
InChI Key: WKEPWXJHRRAXSQ-HNNXBMFYSA-N
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Description

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-leucine is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-leucine typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl bromide in the presence of a base.

    Acetylation: The chromen-2-one derivative is then acetylated using acetic anhydride.

    Coupling with L-leucine: The final step involves coupling the acetylated chromen-2-one derivative with L-leucine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-leucine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-2-one core structure allows the compound to bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-leucine is unique due to the presence of the L-leucine moiety, which imparts specific biological properties and enhances its potential as a therapeutic agent. The combination of the chromen-2-one core with L-leucine makes this compound distinct from other similar derivatives.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C21H27NO6/c1-5-6-14-10-19(24)28-17-9-13(4)8-16(20(14)17)27-11-18(23)22-15(21(25)26)7-12(2)3/h8-10,12,15H,5-7,11H2,1-4H3,(H,22,23)(H,25,26)/t15-/m0/s1

InChI Key

WKEPWXJHRRAXSQ-HNNXBMFYSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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